![molecular formula C18H21N3O2S B2449470 N-cyclopentyl-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide CAS No. 893986-60-2](/img/structure/B2449470.png)
N-cyclopentyl-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide
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Description
“N-cyclopentyl-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide” is a chemical compound with diverse applications in scientific research. It is also known by registry numbers ZINC000004356464 . The molecular formula is C20H25N3O4S.
Synthesis Analysis
The synthesis of similar compounds, such as 2,6-disubstituted-3 (2H)-pyridazinone derivatives, involves the creation of a 4-substituted phenylpiperazinylethyl moiety on lactam nitrogen . The chemical structures of these synthesized compounds were confirmed by 1 H-NMR, mass, and elemental analysis .Scientific Research Applications
Anti-Tubercular Agents
This compound has been used in the design and synthesis of novel anti-tubercular agents . A series of derivatives were created and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . The results indicated that these compounds exhibited significant activity against Mycobacterium tuberculosis .
Cytotoxic Activity
The compound has also been used in the synthesis of novel compounds bearing imidazo[2,1-b]thiazole scaffolds . These compounds were tested for their cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231 . The results showed that these compounds exhibited significant cytotoxic activity .
Drug Design
The compound has been used as a scaffold in the design of new drugs . Its structure allows for the creation of a variety of derivatives, each with potentially unique pharmacological activities .
Pharmacological Research
The compound’s unique structure and pharmacological properties make it a valuable tool in pharmacological research . It can be used to study the mechanisms of action of various drugs, as well as the biological pathways they affect .
Chemical Biology
In the field of chemical biology, the compound can be used to study the interactions between small molecules and biological systems . This can help researchers understand how these interactions influence biological function and disease progression .
Medicinal Chemistry
The compound is of interest in medicinal chemistry due to its potential therapeutic applications . It can be used as a starting point for the development of new therapeutic agents .
properties
IUPAC Name |
N-cyclopentyl-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-23-15-8-4-5-13(11-15)16-9-10-18(21-20-16)24-12-17(22)19-14-6-2-3-7-14/h4-5,8-11,14H,2-3,6-7,12H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWABUCIEMJKQQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(C=C2)SCC(=O)NC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide |
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